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Compound of Interest

Compound Name: GYROLITE

Cat. No.: B1173441

A Comprehensive Structural Comparison of Gyrolite and Reyerite

This guide provides a detailed structural comparison between gyrolite and reyerite, two closely
related phyllosilicate minerals. The information is intended for researchers, scientists, and
professionals in drug development who may encounter these minerals or their synthetic
analogues in their work. The comparison is supported by crystallographic data and includes
detailed experimental protocols for characterization.

Introduction to Gyrolite and Reyerite

Gyrolite and reyerite are layered calcium silicate minerals. Structurally, they are composed of
repeating tetrahedral and octahedral sheets. The fundamental difference between them lies in
the interlayer region. Reyerite represents a more condensed structure, while gyrolite
incorporates an additional interlayer sheet containing water molecules and cations, leading to a
larger c-axis dimension. This structural relationship is crucial for understanding their respective
properties and potential applications.

Quantitative Structural Data

The following table summarizes the key crystallographic and structural parameters for gyrolite
and reyerite, derived from single-crystal X-ray diffraction studies.
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Parameter

Gyrolite

Reyerite

Chemical Formula

NaCaie(Siz3Al)Os0(OH)s-14H>
O[1]

(Na,K)2Ca14(Si,Al)24058(OH)s-
6H20][2]

Crystal System

Triclinic[1]

Trigonal[2]

Space Group

P[1]

P3[2]

Unit Cell Dimensions

a=9.741) A, b=9.74(1) A, c
=22.40(2) A[1]

a=9.767 A, ¢ =19.067 A[2]

o =95.7(1)° B = 91.5(1)°, y =
120.0(1)°[1]

Key Bond Lengths

Si-O and Ca-O bond lengths
are detailed in Merlino (1988)

[1]

Si-O and Ca-O bond lengths
are detailed in Merlino (1988)

Structural Relationship and Experimental Workflow

The structural relationship between gyrolite and reyerite, as well as a typical experimental

workflow for their characterization, are illustrated in the diagrams below.
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Caption: Structural relationship between reyerite and gyrolite.
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Caption: Experimental workflow for mineral characterization.

Experimental Protocols

Detailed methodologies for the characterization of gyrolite and reyerite are crucial for
reproducible research. The following protocols outline the key steps for single-crystal X-ray
diffraction and Rietveld refinement.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a fundamental technique for determining the precise atomic
arrangement within a crystal.

1. Crystal Selection and Mounting:
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« ldentify a single crystal of gyrolite or reyerite with well-defined faces and dimensions
typically between 0.1 and 0.3 mm.

e Mount the selected crystal on a goniometer head using a suitable adhesive or a cryo-loop.
2. Data Collection:

o Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray
source (e.g., Mo Ka or Cu Ka radiation).

o Collect a series of diffraction images by rotating the crystal through a range of angles. Data
is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

o The diffraction data consists of a set of reflections, each with a specific intensity and position.
3. Data Processing:

« Integrate the raw diffraction images to obtain a list of reflection intensities and their
corresponding Miller indices (hkl).

e Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
o Determine the unit cell parameters and space group from the processed data.
4. Structure Solution and Refinement:

e Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the atomic positions.

» Refine the structural model against the experimental data using least-squares methods. This
involves adjusting atomic coordinates, displacement parameters, and site occupancies to
minimize the difference between the observed and calculated structure factors.

Rietveld Refinement

Rietveld refinement is a powerful technique for analyzing powder X-ray diffraction data to
obtain detailed structural and quantitative phase information.
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1. Sample Preparation:

e Grind the mineral sample to a fine powder (typically <10 pm) to ensure a random orientation
of the crystallites.

e Load the powdered sample into a sample holder, taking care to minimize preferred
orientation.

2. Powder X-ray Diffraction Data Collection:

o Collect a high-quality powder diffraction pattern over a wide 26 range using a powder
diffractometer.

» Use a step size and counting time that provide good statistics and resolution.
3. Rietveld Refinement Procedure:

e Initial Model: Start with a known crystal structure model for gyrolite or reyerite. This includes
the space group, unit cell parameters, and atomic positions.

» Refinement Software: Use specialized software for Rietveld refinement (e.g., GSAS,
FullProf, TOPAS).

o Refinement Strategy:
o Begin by refining the scale factor and background parameters.

o Sequentially refine the unit cell parameters, peak profile parameters (shape and width),
and preferred orientation parameters.

o Finally, refine the atomic coordinates and isotropic/anisotropic displacement parameters.

o Goodness-of-Fit: Monitor the goodness-of-fit indicators (e.g., Rwp, GOF) to assess the
quality of the refinement. A successful refinement results in a good match between the
calculated and observed diffraction patterns.

By following these protocols, researchers can obtain high-quality structural data for gyrolite,
reyerite, and related materials, enabling a deeper understanding of their structure-property
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relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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